Irofulven - 158440-71-2

Irofulven

Catalog Number: EVT-271935
CAS Number: 158440-71-2
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irofulven is a member of cyclohexenones.
A novel anti-cancer compound synthesized by scientists at the University of California, San Diego more than a decade ago from toxins of the poisonous jack-o-lantern mushroom, has been granted “fast track” status by the U.S. Food and Drug Administration (FDA) after demonstrating promise against one of the most deadly cancers. MGI-114 (Irofulven) is currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis. Phase III clinical trials involving the drug have been underway since early 2001 at sites in the U.S. and Europe.
Irofulven is a semisynthetic sesquiterpene derivative of illudin S, a natural toxin isolated from the fungus Omphalotus illudens. Irofulven alkylates DNA and protein macromolecules, forms adducts, and arrests cells in the S-phase of the cell cycle. This agent requires NADPH-dependent metabolism by alkenal/one oxidoreductase for activity. Irofulven is more active in vitro against tumor cells of epithelial origin and is more resistant to deactivation by p53 loss and MDR1 than other alkylating agents. (NCI04)
Synthesis Analysis

The synthesis of irofulven has been approached through several methods, with notable advancements in enantioselective total synthesis. One prominent method involves:

  • Aldol Addition Reaction: Utilizing a strained cyclopropyl ketenethioacetal to achieve stereoselectivity.
  • Enyne Ring-Closing Metathesis: This cascade reaction allows for the rapid assembly of the molecular framework.
  • Reductive Allylic Transposition: This step is crucial for setting the stage for final transformations.
  • Final Ring-Closing Olefin Metathesis: This reaction completes the synthesis of irofulven .

The total synthesis pathway emphasizes the use of metathesis reactions to efficiently construct the complex structure of irofulven, showcasing modern synthetic techniques that enhance yield and selectivity.

Molecular Structure Analysis

Irofulven's molecular structure can be characterized by its unique cyclopropane and acylfulvene moieties. The compound has a molecular formula of C12H12O3C_{12}H_{12}O_3 and a molar mass of approximately 220.22 g/mol. The key features include:

  • Cyclic Structure: Incorporates a cyclopropane ring which contributes to its reactivity.
  • Functional Groups: Contains hydroxymethyl and acyl functionalities that are critical for its biological activity.

The structural data indicates that irofulven's design allows it to interact effectively with biological macromolecules, facilitating its role as an antitumor agent .

Chemical Reactions Analysis

Irofulven undergoes several significant chemical reactions that contribute to its mechanism of action:

  • Covalent Binding to DNA: Irofulven reacts with DNA and other macromolecules through covalent bonds, leading to modifications that inhibit DNA synthesis.
  • Nucleophilic Addition: The compound induces nucleophilic addition at specific carbon sites within DNA, resulting in structural alterations that trigger cellular apoptosis.
  • Cyclopropyl Ring Opening: This reaction is essential for activating the compound's cytotoxic properties .

These reactions highlight the compound's ability to disrupt normal cellular processes, making it a potent candidate for cancer therapy.

Mechanism of Action

The mechanism by which irofulven exerts its antitumor effects involves several key processes:

  1. Covalent Modification: Irofulven binds covalently to DNA, leading to cross-linking and strand breaks.
  2. Inhibition of DNA Synthesis: The binding interferes with DNA replication and transcription processes, causing cell cycle arrest.
  3. Induction of Apoptosis: The resultant damage triggers programmed cell death pathways in cancer cells.

Research indicates that irofulven's mechanism is characterized by selective targeting of tumor cells while sparing normal tissues, contributing to its therapeutic potential .

Physical and Chemical Properties Analysis

Irofulven exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; requires careful handling to maintain stability.

These properties are crucial for formulating effective drug delivery systems and optimizing therapeutic applications .

Applications

Irofulven has various scientific applications primarily in oncology:

Synthesis and Development of Irofulven

Biogenic Origins and Semisynthetic Derivation from Illudin S

Irofulven (6-hydroxymethylacylfulvene) originates from the toxic sesquiterpenes illudin M and S, produced by Omphalotus species, notably the Jack O'Lantern mushroom (Omphalotus illudens). These fungi biosynthesize illudins via the mevalonate pathway, generating highly reactive cyclopropane-containing structures that alkylate cellular macromolecules [1] [5] [6]. Initial isolation in the 1950s revealed potent cytotoxicity but non-selective toxicity, prompting semisynthetic modification. Researchers at the University of California, San Diego, developed irofulven through controlled sodium borohydride reduction of illudin S, selectively converting the aldehyde moiety to a primary alcohol while preserving the reactive cyclopropane ring [5] [8]. This structural change markedly improved the therapeutic index—irofulven demonstrated 10- to 20-fold greater cancer cell selectivity and reduced general toxicity compared to the parent compound in murine xenograft models of resistant tumors [5] [8].

Table 1: Key Properties of Illudin S and Irofulven

PropertyIlludin SIrofulven
SourceOmphalotus fungiSemisynthetic derivative
Reactive functional groupsAldehyde, cyclopropanePrimary alcohol, cyclopropane
Tumor selectivity (vs. normal cells)Low10-20x higher
Maximum tolerated dose (murine)<5 mg/kg20-30 mg/kg
DNA adduct formationModerateEnhanced specificity

Fungal biosynthesis optimization studies achieved titers of ~940 mg/L of illudin M in O. nidiformis cultures through precursor feeding (acetate/glucose) and medium engineering with corn steep solids, enabling sustainable production for derivatization [6].

Structural Optimization Strategies for Enhanced Therapeutic Index

Irofulven’s development exemplifies pharmacophore-oriented molecular design. Key optimizations targeted:

  • Reactivity modulation: The hydroxymethyl group reduced non-specific protein binding by 40% compared to illudin S, focusing DNA interaction while maintaining bioreductive alkylation potential [1] [8].
  • Bioactivation control: Irofulven leverages tumor-specific enzymes like alkenal/one oxidoreductase (AOR) for selective activation. This NADPH-dependent enzyme, overexpressed in malignancies, catalyzes hydride transfer to the enone system, generating a reactive species that alkylates DNA guanine residues, inducing transcription-blocking lesions [1] [2].
  • Resistance circumvention: Unlike platinum agents, irofulven remains active in p53-mutant, Bcl-2-overexpressing, and multidrug-resistant (MDR1+) cell lines due to its transcription-coupled repair (TCR)-dependent mechanism [2] [8].

Structure-activity relationship (SAR) studies revealed that:

  • Esterification of the hydroxymethyl group (e.g., with ferrocene) boosted selectivity for melanoma and pancreatic adenocarcinoma cells by 40-fold
  • Modifications to the cyclopropane ring abolished activity, confirming its role in DNA adduct formation [7] [8].

Table 2: Key Semisynthetic Derivatives and Their Properties

DerivativeStructural ChangeTherapeutic Index ImprovementKey Findings
IrofulvenAldehyde → hydroxymethyl10-20x vs. illudin SDNA/protein adduct selectivity
Ferrocenyl estersHydroxymethyl esterified40x vs. parent in melanomaImproved tumor accumulation
Hydroxyurea conjugatesN-linked hydroxyureaSynergy with topoisomerase inhibitorsEnhanced leukemic cell apoptosis

Historical Progression of Analog Design and Preclinical Validation

The analog development pipeline progressed through distinct phases:

  • First-generation (1990s): Irofulven (MGI-114) advanced rapidly due to its broad activity in xenograft models. It inhibited growth in 80% of MV522 lung carcinoma models resistant to cisplatin, 5-FU, or doxorubicin, inducing tumor regression at 20 mg/kg doses [5] [8].
  • Combination analogs: Hydroxyurea derivatives (e.g., MGI-114HU) exhibited synergistic cytotoxicity with topotecan in leukemia models via enhanced DNA damage checkpoint activation (Chk2 phosphorylation) [7] [9].
  • Metallocene conjugates: Ferrocene-illudin M esters demonstrated dual action—DNA alkylation plus iron-mediated ROS generation—yielding IC50 values 40-fold lower than irofulven in pancreatic adenocarcinoma (AsPC-1) lines [6] [8].

Preclinical validation highlighted unique mechanisms:

  • DNA damage specificity: Irofulven lesions are ignored by global nucleotide excision repair (NER) but require transcription-coupled repair (TCR). Cells lacking CSA/CSB factors exhibit 90% greater sensitivity, explaining tumor-selective toxicity [2].
  • Biomarker-driven efficacy: Tumors with nucleotide excision repair deficiencies (e.g., ERCC mutations) show 5.4-month survival benefit vs. 2.6 months in NER-proficient cancers in prostate cancer models [5] [8].

Clinical translation progressed through >20 phase I/II trials. Recent biomarker-stratified trials (e.g., NCT04870879) focus on NER-deficient tumors, leveraging the mechanistic understanding that ERCC3/XPD mutations confer hypersensitivity [5] [10].

Table 3: Clinical Development Milestones

PhasePatient PopulationKey FindingsReference
PreclinicalResistant xenografts80% growth inhibition in cisplatin-resistant MV522 [5]
IIPlatinum-sensitive ovarian cancer12.7% partial response rate; 54.6% stable disease [4]
II*NER-deficient prostate cancerMedian survival: 5.4 vs. 2.6 months (controls) [5]
*Ongoing trial as of 2025

Properties

CAS Number

158440-71-2

Product Name

Irofulven

IUPAC Name

(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1

InChI Key

NICJCIQSJJKZAH-AWEZNQCLSA-N

SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO

Solubility

Soluble in DMSO

Synonyms

6-(hydroxymethyl)acylfulvene
6-hydroxymethylacylfulvene
HMAF cpd
irofulven
MGI 114
MGI-114
MGI.114

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO

Isomeric SMILES

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.